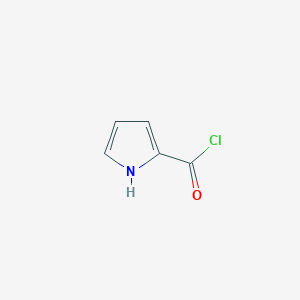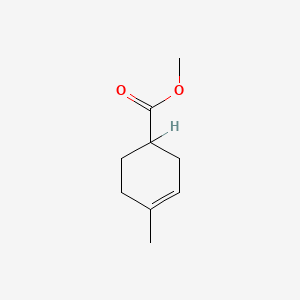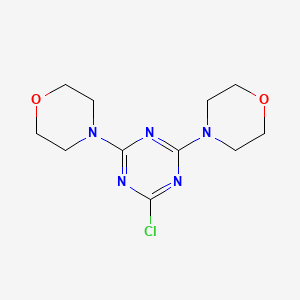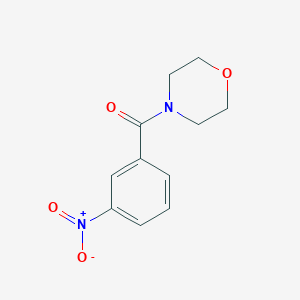
2-(3,5-Dimethoxyphenyl)ethanol
Übersicht
Beschreibung
“2-(3,5-Dimethoxyphenyl)ethanol” is a chemical compound with the molecular formula C10H14O3 . It is also known as 3,4-Dimethoxybenzeneethanol, 3,4-Dimethoxyphenethyl alcohol, or Homoveratryl alcohol .
Molecular Structure Analysis
The molecular structure of “2-(3,5-Dimethoxyphenyl)ethanol” consists of a benzene ring with two methoxy groups (OCH3) at the 3rd and 5th positions and an ethanol group (CH2CH2OH) at the 2nd position .
Wissenschaftliche Forschungsanwendungen
1. Lignin Model Compound Studies
2-(3,5-Dimethoxyphenyl)ethanol is used as a model compound in lignin studies. Nie et al. (2014) examined the kinetics of oxidation of lignin model compounds, including a similar compound, 1-(3,4-Dimethoxyphenyl)ethanol, with chlorine dioxide under bleaching conditions, exploring the chlorination and oxidation reactions (Nie et al., 2014). Similarly, Cui et al. (1999) focused on the reactivity of lignin toward hydrogen peroxide catalyzed by a Mn(IV)-Me4DTNE complex (Cui et al., 1999).
2. Coordination Chemistry
In coordination chemistry, 2-(3,5-Dimethoxyphenyl)ethanol has been studied for its reactivity against various metal ions. Muñoz et al. (2011) synthesized complexes using a similar compound, 2-(3,5-diphenyl-1H-pyrazol-1-yl)ethanol, against Pd(II), Zn(II), and Cu(II), demonstrating different geometric structures in the resulting complexes (Muñoz et al., 2011).
3. Photochemical Studies
2-(3,5-Dimethoxyphenyl)ethanol has also been a subject in photochemical studies. For instance, Castellan et al. (1990) explored the photochemistry of an O-methylated α-carbonyl β-1 lignin model dimer, 1,2-di(3′,4′-dimethoxyphenyl)ethanone, analyzing its photochemical reactivity in various states (Castellan et al., 1990).
4. Synthesis and Characterization
The synthesis and characterization of compounds containing 2-(3,5-Dimethoxyphenyl)ethanol have been a significant area of research. For example, Tayade & Waghmare (2016) discussed the synthesis of compounds with this chemical, detailing their structural characterization and chemical properties (Tayade & Waghmare, 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3,5-dimethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-12-9-5-8(3-4-11)6-10(7-9)13-2/h5-7,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGODKVFPYBAMPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50295429 | |
| Record name | 2-(3,5-dimethoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethoxyphenyl)ethanol | |
CAS RN |
7417-20-1 | |
| Record name | 3,5-Dimethoxybenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7417-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 101853 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007417201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7417-20-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101853 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3,5-dimethoxyphenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50295429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


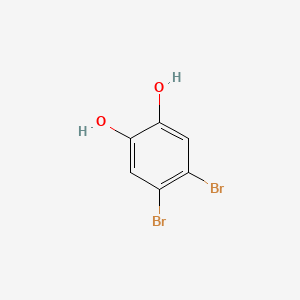

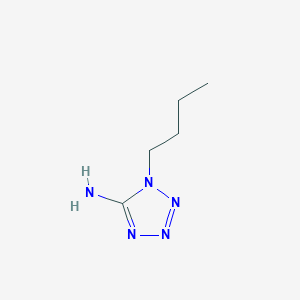



![Methyl 2-[1-(furan-2-yl)ethylidene]hydrazine-1-carboxylate](/img/structure/B1296117.png)

